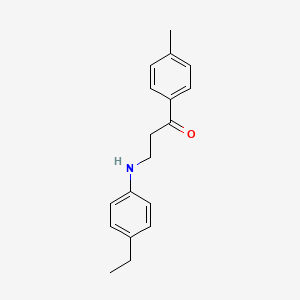

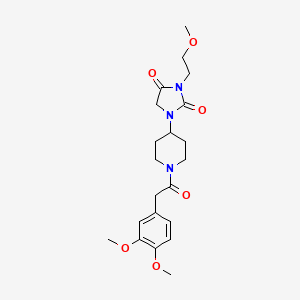

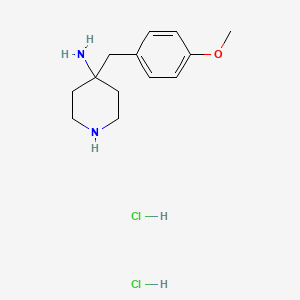

![molecular formula C7H14ClF2N B2544992 N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride CAS No. 2445794-78-3](/img/structure/B2544992.png)

N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride” is a chemical compound with immense potential in scientific research. It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The IUPAC name for this compound is N-[(3,3-Difluorocyclobutyl)methyl]ethanamine hydrochloride . The InChI code is 1S/C7H13F2N.ClH/c1-2-10-5-6-3-7(8,9)4-6;/h6,10H,2-5H2,1H3;1H . The molecular weight is 185.64 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 185.64 . The InChI key is KRLBTBWOHUOURR-UHFFFAOYSA-N .Scientific Research Applications

Photolysis in Photoaffinity Probes

Photolysis of related compounds, such as 3-aryl-3-(trifluoromethyl)diazirines, has been studied for their use in photoaffinity probes. This research has implications for understanding the stability and reactions of similar compounds under light exposure, potentially impacting their use in biological systems and research applications (Platz et al., 1991).

Multifunctional Biocide

A similar compound, 2-(Decyithio)Ethanamine Hydrochloride, has been explored as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. Its additional properties include biofilm and corrosion inhibition, suggesting potential industrial and environmental applications (Walter & Cooke, 1997).

Amide Hydrolysis in High-Temperature Water

The hydrolysis of N-substituted amides in high-temperature water, including compounds like N-methylacetamide, has been investigated. This research is crucial for understanding the chemical stability and reactions of similar compounds in various environmental conditions, which could impact their practical applications (Duan, Dai, & Savage, 2010).

Fluorine Atom Replacement

The use of compounds like (1,1,2‐Trifluoro‐2‐Chloroethyl)‐Diethylamine for replacing hydroxyl groups with fluorine atoms has been studied. This research is significant for chemical synthesis and modifications in pharmaceuticals and other chemical compounds (Bergmann & Cohen, 1970).

Spectroscopy in Amino Acids

Raman spectroscopy studies on methylated amines and related compounds have provided insights into the molecular structure and behavior of these compounds, which are important for various applications in biochemistry and molecular biology (Edsall, 1937).

Novel N-F Reagent Synthesis

The synthesis of novel N-F reagents derived from ethano-Tröger's base has been explored. Such research is vital in developing new chemical reagents and compounds for various industrial and research applications (Pereira et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-[(3,3-difluorocyclobutyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-2-10-5-6-3-7(8,9)4-6;/h6,10H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLBTBWOHUOURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CC(C1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

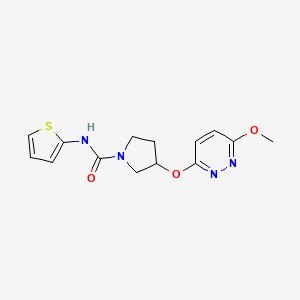

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2544911.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2544913.png)

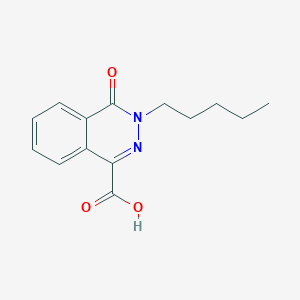

![7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544917.png)

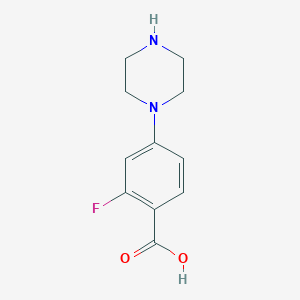

![N-[2-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2544920.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)